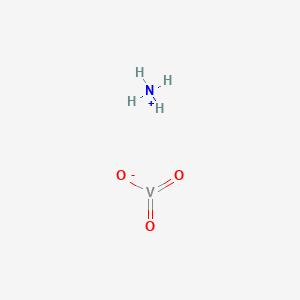

Ammonium metavanadate

Übersicht

Beschreibung

Ammonium metavanadate is an inorganic compound with the chemical formula NH₄VO₃. It appears as a white crystalline solid, although it can sometimes be yellow due to impurities of vanadium pentoxide (V₂O₅). This compound is an important intermediate in the purification of vanadium and is widely used in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium metavanadate is typically prepared by adding ammonium salts to solutions of vanadate ions. These ions are generated by dissolving vanadium pentoxide in basic aqueous solutions, such as hot sodium carbonate. The compound precipitates as a colorless solid, although this precipitation step can be slow .

Industrial Production Methods: In industrial settings, this compound is produced by mixing an organic ammonium salt with vanadium pentoxide in a suitable solvent. This one-step procedure is carried out at room temperature, eliminating the need for pH control and the use of oxidants. The morphology and size of the obtained this compound crystals can be tailored by adjusting the combination of reagents .

Analyse Chemischer Reaktionen

Thermal Decomposition

Ammonium metavanadate undergoes multi-stage thermal degradation to form vanadium pentoxide (V₂O₅) as the final product. The process involves intermediate phases and gas evolution:

Stages and Products

-

Mechanistic Insights :

-

The first stage (100–200°C) involves endothermic elimination of ammonia and water in a 2:1 molar ratio, forming an intermediate compound identified as (NH₄)₂O·V₂O₅ .

-

The second stage (200–300°C) includes both endothermic and exothermic processes, with ammonia oxidation on the V₂O₅ surface contributing to the exotherm .

-

Final V₂O₅ exhibits catalytic activity in redox reactions due to its layered structure .

-

Acid-Base Reactions

As an acidic salt, NH₄VO₃ reacts with bases to form vanadate salts:

-

Key Properties :

Oxidation Reactions

NH₄VO₃ acts as a mild oxidizing agent in acidic media, participating in redox processes:

Case Study: Oxidation of Isoniazid

In sulfuric acid, NH₄VO₃ oxidizes isoniazid (C₆H₇N₃O) via a pseudo-first-order mechanism :

-

Stoichiometry : 1:4 molar ratio (isoniazid : NH₄VO₃).

-

Mechanism :

Kinetic Parameters

| Parameter | Value |

|---|---|

| Rate constant (35°C) | 1.2 × 10⁻³ s⁻¹ |

| Activation energy | 45 kJ/mol |

Reactivity Hazards

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Oxidation Reactions

One of the primary uses of ammonium metavanadate is as a catalyst in oxidation reactions. It is particularly effective in the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a crucial step in the production of sulfuric acid. In this process, this compound is converted to vanadium pentoxide (V₂O₅), which acts as the active catalyst .

Synthesis of Organic Compounds

this compound has been utilized in organic synthesis, notably in the one-pot synthesis of pyridine derivatives. Research demonstrated that using this compound as a catalyst in acetic acid led to high yields of substituted pyridines within a short reaction time . This efficiency highlights its potential in developing new pharmaceuticals.

Material Science

Precursor for Vanadium Oxides

In material science, this compound serves as a precursor for synthesizing various vanadium-based materials, including vanadium oxides and vanadates. These materials are essential for applications such as energy storage and catalysis. For instance, studies have shown that vanadium-doped lithium iron phosphate (LiFePO₄) cathodes synthesized from this compound exhibit improved electrochemical performance for lithium-ion batteries .

Thin Films for Electronics

this compound is also used in the electronics industry to produce vanadium oxide thin films. These films possess unique electronic properties suitable for applications such as transparent conductive electrodes and gas sensors. A notable study reported the successful fabrication of vanadium dioxide (VO₂) thin films with excellent thermochromic properties, making them promising materials for energy-saving smart windows .

Environmental Applications

Removal of Pollutants

this compound-supported catalysts have been explored for removing volatile organic compounds (VOCs) from industrial emissions. Its catalytic properties facilitate the oxidation of these harmful substances, contributing to environmental protection efforts .

Biological Implications

Toxicological Studies

Research has indicated that inhalation exposure to this compound can lead to increased airway resistance and other pulmonary effects in animal models. Studies have shown significant histological changes in lung tissues following exposure, underscoring the need for caution when handling this compound .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which ammonium metavanadate exerts its effects involves its ability to act as a structural mimic of phosphates. This allows it to interact with various enzymes and cellular pathways, inhibiting or modifying their activity. For example, it can inhibit phosphatases by competing with phosphate ions, thereby affecting cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- Ammonium orthovanadate (NH₄₃VO₄)

- Ammonium hexavanadate ((NH₄)₂V₆O₁₆)

- Sodium metavanadate (NaVO₃)

- Potassium metavanadate (KVO₃)

- Vanadium pentoxide (V₂O₅)

Uniqueness: Ammonium metavanadate is unique due to its specific structural properties and its ability to form various vanadium oxides and substituted vanadates. Its versatility as a catalyst and its role in the purification of vanadium make it particularly valuable in both research and industrial applications .

Biologische Aktivität

Ammonium metavanadate (NH₄VO₃) is a compound of significant interest in biological and chemical research due to its unique properties and potential applications. This article delves into its biological activity, exploring various studies that highlight its effects on biological systems, particularly in relation to catalase activity, cytotoxicity, and therapeutic potential.

1. Catalase Activity Assessment

One of the notable biological activities of this compound is its role in catalase activity measurement. A novel spectrophotometric assay developed for assessing catalase activity utilizes this compound as an indicator reagent. In this method, hydrogen peroxide (H₂O₂) dissociation rates are directly proportional to catalase activity. When this compound is added to reaction mixtures under acidic conditions, it reduces vanadium (V) to vanadium (III), forming a red-orange peroxovanadium complex with an absorbance maximum at 452 nm. This method has shown high precision with coefficients of variation of 4.09% within runs and 2.56% between runs, making it suitable for routine clinical measurements and scientific investigations .

2. Cytotoxic Effects and Inhalation Studies

Research has indicated that exposure to this compound can have cytotoxic effects, particularly in respiratory systems. A study involving rats exposed to aerosolized ammonium vanadate demonstrated significant increases in lung resistance, indicating airway hyperresponsiveness. Histological analyses revealed mucus accumulation and hypertrophy of the smooth muscle layer in the bronchi of treated rats. These changes were quantified morphometrically, showing a significant decrease in bronchial lumen diameter and an increase in airway smooth muscle thickness compared to control groups .

Table 1: Morphometric Analysis of Lung Sections

| Group | Bronchial Lumen Diameter (μm) | Airway Smooth Muscle Thickness (μm) |

|---|---|---|

| Control | 528.67 ± 9.19 | 18.66 ± 0.35 |

| AMV-treated | 107.48 ± 4.77 | 39.52 ± 0.89 |

| PACAP-treated | 479.09 ± 24.82 | 16.76 ± 0.41 |

The mechanisms by which this compound exerts its biological effects are still under investigation. The compound's interaction with biological systems appears to involve oxidative stress pathways, particularly through the modulation of reactive oxygen species (ROS). Inhalation studies suggest that ammonium vanadate exposure leads to increased oxidative stress markers and inflammation in lung tissues .

4. Therapeutic Potential

Despite its cytotoxic effects, there is ongoing research into the therapeutic applications of this compound, particularly in cancer treatment and as a potential anti-diabetic agent. Some studies have suggested that vanadium compounds can mimic insulin action, thereby enhancing glucose uptake in cells . However, the dual nature of its biological activity necessitates careful consideration regarding dosage and exposure levels.

5. Conclusion

This compound exhibits diverse biological activities that warrant further exploration. Its role as a catalyst for measuring enzymatic activity, coupled with its cytotoxic effects on respiratory systems, highlights the need for comprehensive studies to elucidate its mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

azanium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPXHCXVWYOI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-][V](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N.O3V, H4NO3V | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.326 g/cu cm, 3.0 g/cm³ | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

10 ppm total metallic impurities /in high-purity grade/. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow, crystalline powder, White crystals | |

CAS No. |

7803-55-6, 11115-67-6 | |

| Record name | AMMONIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium vanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium trioxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium vanadium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM VANADIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

200 °C (with decomposition) | |

| Record name | AMMONIUM METAVANADATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.